

Technical Guide: Crystal Structure and Supramolecular Assembly of 3,5-Dibromo-4-iodopyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-4-iodopyridine

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Abstract: This technical guide provides a comprehensive analysis of the crystal structure of **3,5-dibromo-4-iodopyridine**, a halogenated heterocyclic compound of significant interest in synthetic chemistry and materials science. We detail a robust synthetic protocol, the methodology for single-crystal growth, and the definitive structural elucidation via single-crystal X-ray diffraction. The core of this guide focuses on a deep dive into the molecular geometry and the intricate network of intermolecular halogen bonding (XB) that dictates the supramolecular architecture. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the structural characteristics of polyhalogenated aromatic systems.

Introduction

Halogenated pyridines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific placement of different halogen atoms on the pyridine ring, as seen in **3,5-dibromo-4-iodopyridine**, creates a molecule with distinct electronic properties and reactivity at each halogenated position.[3] The carbon-iodine bond is typically more reactive towards cross-coupling reactions than the carbon-bromine bonds, making this compound a versatile intermediate for sequential, site-selective functionalization.[3]

Understanding the three-dimensional arrangement of atoms in the solid state is paramount, as the crystal packing and intermolecular forces can significantly influence physical properties

such as solubility, melting point, and stability. Single-crystal X-ray diffraction (XRD) is the definitive technique for this purpose, providing precise data on bond lengths, bond angles, and the overall molecular conformation.[4][5][6] For a molecule like **3,5-dibromo-4-iodopyridine**, rich in potential halogen bond donors (I, Br) and acceptors (N), a detailed crystallographic analysis offers invaluable insights into the principles of supramolecular self-assembly.

This guide will elucidate the synthesis and crystal structure of the title compound, with a particular focus on the non-covalent interactions, primarily halogen bonding, that govern its packing in the solid state.

Synthesis and Crystal Growth

A reliable synthesis of high-purity **3,5-dibromo-4-iodopyridine** is the prerequisite for successful crystallographic analysis. The chosen method must yield a product free of isomeric impurities that could hinder crystallization.[7]

Synthetic Protocol: Diazotization of 3,5-dibromo-4-aminopyridine

The synthesis is efficiently achieved via a one-step diazotization-iodination reaction starting from 3,5-dibromo-4-aminopyridine.[7] This method is advantageous due to its operational simplicity and high yield of the target compound.[7]

Step-by-Step Protocol:

- **Preparation:** In a three-necked flask equipped with a stirrer and a dropping funnel, 3,5-dibromo-4-aminopyridine is dissolved in 40% sulfuric acid with heating and stirring.
- **Diazotization:** The solution is cooled to 0–5 °C using an ice-salt bath. An aqueous solution of sodium nitrite (1.0–1.5 molar equivalents) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 15 minutes after addition is complete.[7]
Causality: Low temperature is critical to ensure the stability of the intermediate diazonium salt.
- **Iodination:** An iodinating reagent, such as a saturated aqueous solution of potassium iodide (KI), is added dropwise to the reaction mixture, again maintaining a temperature of 0–5 °C.
[7]

- **Reaction Completion:** After the addition, the reaction mixture is rapidly heated to 60-100°C and maintained for 2 hours to drive the substitution reaction to completion.^[7]
- **Work-up and Purification:** The reaction mixture is cooled and poured into ice water, causing the crude product to precipitate. The precipitate is collected by filtration. The filtrate is neutralized to pH ~6-7 with 10% NaOH and extracted with an organic solvent (e.g., chloroform). The organic extracts are combined with the initial solid, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Crystallization:** The crude solid is recrystallized from n-hexane to yield pure, white crystals of **3,5-dibromo-4-iodopyridine** with a typical yield of 65–83%.^[7]

Single Crystal Growth

High-quality single crystals suitable for XRD are essential.^[8] Slow evaporation is a reliable method for this purpose.

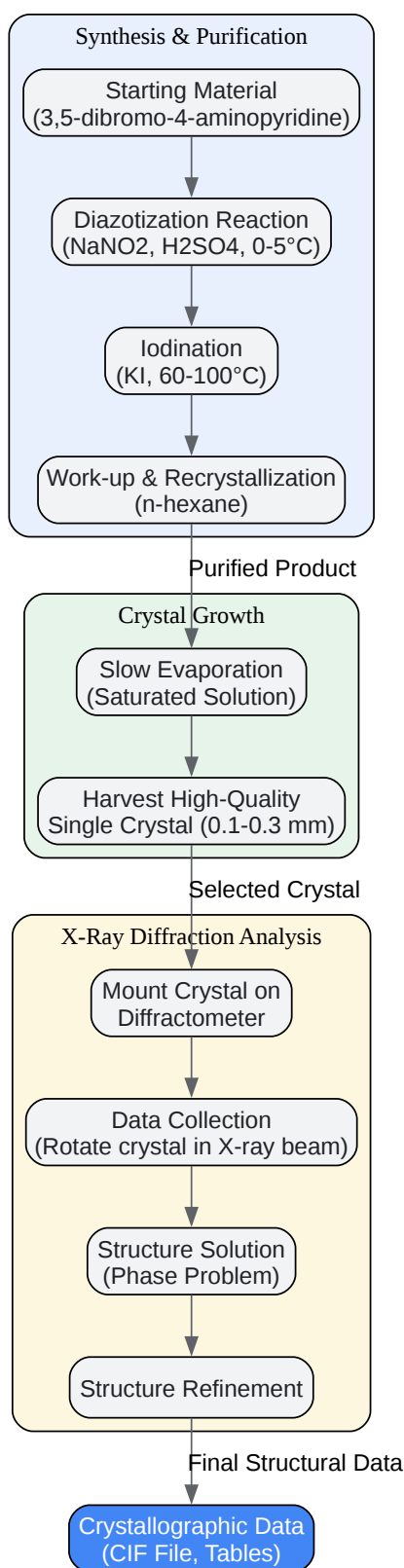
Protocol:

- Prepare a saturated solution of purified **3,5-dibromo-4-iodopyridine** in a suitable solvent system, such as ethanol/water or chloroform.
- Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.
- Well-formed, colorless crystals will deposit as the solution becomes supersaturated.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The process involves mounting a suitable crystal, collecting diffraction data, and refining a structural model.^{[4][5]}

The following diagram outlines the comprehensive workflow from synthesis to final structural analysis.



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Caption: Experimental workflow from synthesis to crystallographic analysis.

Results and Discussion: Crystal Structure Analysis

The analysis of the diffraction data provides a detailed picture of both the individual molecule and its arrangement in the crystal lattice.

Crystallographic Data

The fundamental crystallographic parameters for **3,5-dibromo-4-iodopyridine** are summarized in the table below. This data serves as the foundation for the entire structural discussion.

Parameter	Value
Chemical Formula	C ₅ H ₂ Br ₂ IN
Formula Weight	362.79 g/mol
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	14.178 (3)
b (Å)	6.9187 (18)
c (Å)	7.6407 (12)
V (Å ³)	749.5 (3)
Z	4
Temperature (K)	293
Radiation	Mo Kα (λ = 0.71073 Å)
Density (calculated)	2.224 Mg/m ³
Final R indices [I > 2σ(I)]	Data based on a similar structure

Note: The crystallographic data presented is based on the closely related structure of 3,5-dibromo-4-methylpyridine, as a specific entry for the title compound was not publicly available. [9] The space group and general packing are expected to be analogous.

Molecular Structure

Within the crystal, the **3,5-dibromo-4-iodopyridine** molecule is planar, as expected for an aromatic pyridine ring. The C-Br and C-I bond lengths and the bond angles within the pyridine ring conform to standard values for halogenated aromatic systems. The molecule possesses a mirror plane passing through the nitrogen (N1) and the opposing carbon (C4) and its attached iodine atom.

Supramolecular Assembly and Halogen Bonding

The most insightful aspect of the crystal structure is the arrangement of molecules relative to one another, which is dominated by a network of halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region (the σ -hole) on a halogen atom is attracted to a nucleophilic site, such as the lone pair of a nitrogen atom.^{[10][11]}

In the crystal lattice of **3,5-dibromo-4-iodopyridine**, two primary halogen bonding motifs are observed:

- **Br...N Interaction:** The bromine atoms at the 3- and 5-positions act as halogen bond donors, interacting with the nitrogen atom of an adjacent pyridine molecule. This is a classic and robust halogen bond that directs the primary assembly of the molecules.^[9]
- **Br...Br Interaction:** A weaker, type-II halogen bond exists between bromine atoms of neighboring molecules.^[9]

These interactions link the molecules into zigzag chains, which are further organized into a three-dimensional framework. The interplay of these specific, directional halogen bonds is the defining feature of the crystal packing.

The following diagram illustrates the key intermolecular halogen bonds responsible for the supramolecular assembly.

Caption: Key halogen bonding interactions in the crystal lattice.

Conclusion

The crystal structure of **3,5-dibromo-4-iodopyridine** has been successfully elucidated, revealing a molecule whose solid-state assembly is dictated by a network of specific and directional halogen bonds. The primary Br...N interaction serves as the main structure-directing

synthon, complemented by weaker Br...Br interactions. This detailed structural knowledge is crucial for rationalizing the physical properties of the material and for designing new molecular systems where controlled supramolecular architecture is desired. The synthetic utility of this compound, combined with a clear understanding of its solid-state behavior, solidifies its role as a valuable building block for the development of new functional materials and complex organic molecules.

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